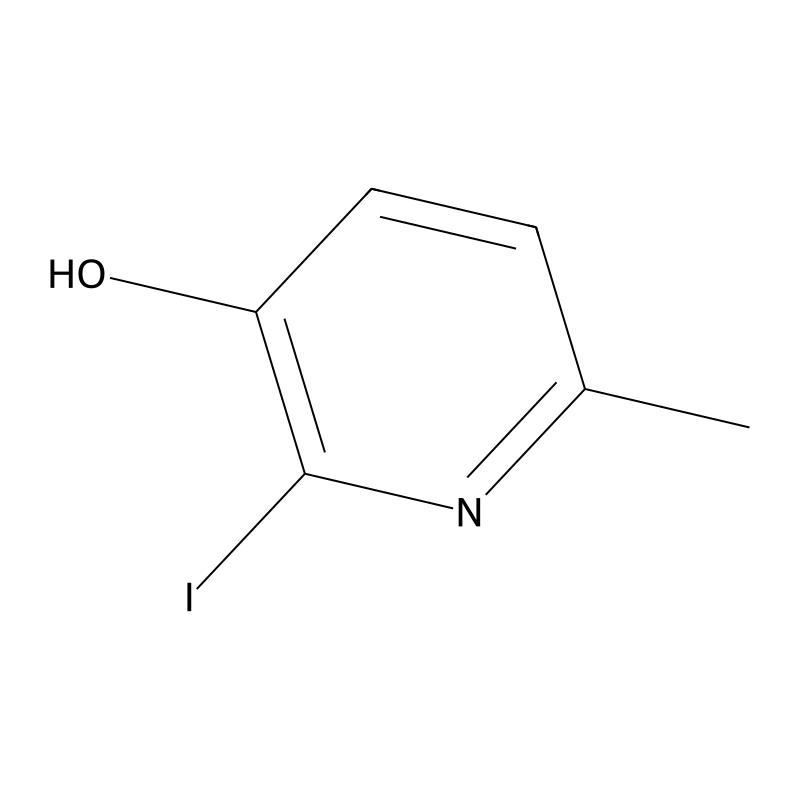

3-Hydroxy-2-iodo-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Iodo-6-methylpyridin-3-ol has been synthesized through various methods, including the reaction of 2-chloro-6-methylpyridine with lithium iodide and the iodination of 2-hydroxy-6-methylpyridine. Studies have characterized its physical and chemical properties, including its melting point, boiling point, and spectroscopic data (NMR, IR, MS) [, ].

Potential Applications:

Research suggests that 2-iodo-6-methylpyridin-3-ol possesses properties that make it potentially useful in various scientific fields:

- Medicinal Chemistry: Due to the presence of the iodine atom and the hydroxyl group, the molecule may serve as a scaffold for the development of new drugs. Studies have explored its potential as an antitumor agent and an inhibitor of enzymes involved in neurodegenerative diseases.

- Material Science: The molecule's structure could be beneficial in the design of new functional materials. Research has investigated its potential use in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of porous materials.

- Organic Chemistry: The molecule's reactivity, particularly the presence of the leaving iodine group, can be exploited in various organic reactions. Studies have explored its use in cross-coupling reactions and as a precursor for the synthesis of other heterocyclic compounds.

3-Hydroxy-2-iodo-6-methylpyridine is a chemical compound characterized by its unique structure, which contains a hydroxyl group and an iodine atom attached to a methylpyridine ring. Its molecular formula is with a molecular weight of approximately 235.02 g/mol. The compound is known for its solubility in various organic solvents and has been identified as a potential reagent in organic synthesis due to its functional groups, which can participate in various

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic pathways.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The hydroxyl group may be oxidized to form carbonyl compounds under suitable conditions.

These reactions highlight the compound's versatility in organic chemistry .

Several synthesis routes have been developed for 3-Hydroxy-2-iodo-6-methylpyridine:

- Direct Iodination: Starting from 6-methylpyridin-3-ol, iodine can be introduced using iodinating agents.

- Hydroxylation of Iodo Derivatives: Iodo derivatives of methylpyridine can be subjected to hydroxylation reactions to introduce the hydroxyl group .

- Reactions with Iodomethane: The compound can also be synthesized by reacting 2-iodo-6-methylpyridine with hydroxylating agents under controlled conditions .

These methods demonstrate the compound's synthetic accessibility and potential for further modifications.

3-Hydroxy-2-iodo-6-methylpyridine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Iodo-6-methylpyridin-3-amine | 1211596-30-3 | 0.87 |

| 2-Iodo-6-methylpyridine | 62674-71-9 | 0.83 |

| 2-Iodo-pyridin (various derivatives) | Various | Varies |

| 3-Hydroxy-pyridine | Various | Varies |

Uniqueness

What sets 3-Hydroxy-2-iodo-6-methylpyridine apart from these similar compounds is its specific combination of both hydroxyl and iodine functional groups on the pyridine ring. This combination enhances its reactivity and potential biological activity compared to other iodo or hydroxy derivatives alone.

3-Hydroxy-2-iodo-6-methylpyridine belongs to the fundamental class of halogenated pyridines, which constitute essential building blocks in pharmaceutical and agrochemical synthesis. The compound exhibits a distinctive structural arrangement within the pyridine ring system, featuring an iodine atom positioned at the 2-position, a hydroxyl functionality at the 3-position, and a methyl group at the 6-position. This specific substitution pattern places the compound within the broader category of polysubstituted pyridine derivatives, where the combination of electron-withdrawing and electron-donating groups creates unique electronic characteristics.

The molecular structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, with the molecular formula C₆H₆INO and a molecular weight of 235.02 grams per mole. The presence of the iodine substituent significantly enhances the electrophilic character of the pyridine ring, while the hydroxyl group provides nucleophilic sites for further chemical transformations. The methyl group at the 6-position introduces steric effects that influence the overall reactivity and selectivity patterns observed in chemical reactions involving this compound.

Within the classification system of halogenated heterocycles, 3-Hydroxy-2-iodo-6-methylpyridine represents a multiply-substituted pyridine derivative that demonstrates the structural diversity achievable through selective functionalization strategies. The compound can be categorized alongside other halogenated pyridines such as 3,5-diiodo-6-methylpyridin-2-ol and 2-chloro-6-iodo-5-methylpyridin-3-ol, which share similar structural motifs but exhibit different substitution patterns and corresponding chemical properties. The strategic placement of the iodine atom at the 2-position, adjacent to the pyridine nitrogen, creates opportunities for regioselective transformations that leverage the enhanced reactivity of this position.

The electronic structure of 3-Hydroxy-2-iodo-6-methylpyridine reflects the combined influence of all three substituents on the pyridine core. The iodine atom, being a large halogen with significant polarizability, contributes to the compound's ability to participate in halogen bonding interactions and cross-coupling reactions. Meanwhile, the hydroxyl group provides hydrogen bonding capabilities and can undergo various functional group transformations, including oxidation to carbonyl derivatives and substitution reactions. This combination of structural features positions the compound as a versatile intermediate for synthetic applications requiring selective reactivity at multiple positions.

Historical Development of Synthetic Methodologies

The development of synthetic methodologies for 3-Hydroxy-2-iodo-6-methylpyridine has evolved significantly since the early recognition of halogenated pyridines as valuable synthetic intermediates. Traditional approaches to pyridine halogenation faced considerable challenges due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution under standard conditions. Historical methods for introducing iodine into pyridine systems typically required harsh reaction conditions, including the use of strong mineral acids and elevated temperatures, which limited their applicability to sensitive substrates.

Early synthetic strategies for accessing 3-Hydroxy-2-iodo-6-methylpyridine primarily relied on the direct iodination of 6-methylpyridin-3-ol, the hydroxylated precursor. These pioneering methods employed molecular iodine in combination with oxidizing agents such as hydrogen peroxide or sodium hypochlorite to facilitate the electrophilic introduction of iodine at the 2-position. The reactions were typically conducted in organic solvents including acetic acid or dichloromethane, with temperature control maintained between 0 to 25 degrees Celsius to ensure selectivity and minimize side reactions.

The advancement of synthetic methodologies has been significantly influenced by the development of more sophisticated halogenation techniques that address the inherent challenges of pyridine functionalization. Recent research has demonstrated the effectiveness of designed phosphine reagents for achieving regioselective halogenation of pyridines, particularly at positions that were previously difficult to access. These modern approaches utilize phosphonium salt intermediates that can be displaced with halide nucleophiles, providing a general strategy for introducing various halogens into pyridine systems with excellent positional control.

Contemporary synthetic developments have also explored alternative pathways for constructing the 3-Hydroxy-2-iodo-6-methylpyridine framework. The Zincke imine methodology represents a particularly innovative approach that proceeds through ring-opening and ring-closing sequences to achieve 3-selective halogenation of pyridines. This strategy involves the formation of Zincke imine intermediates that undergo regioselective carbon-halogen bond formation before cyclization to regenerate the pyridine ring system. The method has demonstrated broad substrate scope and functional group tolerance, making it particularly valuable for late-stage functionalization applications.

The evolution of synthetic methodologies has been driven by the increasing demand for efficient access to halogenated pyridine derivatives in pharmaceutical and agrochemical research. Modern approaches emphasize mild reaction conditions, high regioselectivity, and compatibility with diverse functional groups present in complex molecular architectures. The development of ultrasound-assisted iodination techniques has further enhanced the efficiency of these transformations, providing environmentally friendly alternatives to traditional heating methods while achieving improved reaction rates and yields.

Significance in Heterocyclic Chemistry Research

The significance of 3-Hydroxy-2-iodo-6-methylpyridine in heterocyclic chemistry research extends far beyond its role as a simple synthetic intermediate, encompassing fundamental contributions to our understanding of halogenated heterocycle reactivity and serving as a key building block for constructing complex molecular architectures. Research has demonstrated that compounds of this type play crucial roles in structure-activity relationship studies, where systematic modifications of the heterocyclic core provide insights into the molecular basis of biological activity. The unique combination of functional groups present in 3-Hydroxy-2-iodo-6-methylpyridine creates opportunities for exploring diverse chemical transformations that advance both theoretical understanding and practical applications.

The compound has emerged as an important model system for investigating the reactivity patterns of multiply-substituted pyridines, particularly in the context of cross-coupling reactions and nucleophilic substitution processes. The presence of the iodine substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which enable the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency. These transformations have been extensively studied to understand how the electronic properties of the pyridine ring influence reaction outcomes and selectivity patterns.

Research applications of 3-Hydroxy-2-iodo-6-methylpyridine span multiple domains of heterocyclic chemistry, including its use as a precursor for synthesizing biologically active compounds and pharmaceutical intermediates. The compound serves as a valuable starting material for constructing more complex heterocyclic systems through cyclization reactions, functional group manipulations, and fragment coupling strategies. Studies have shown that the strategic positioning of the hydroxyl group enables further functionalization through oxidation to carbonyl derivatives, which can participate in condensation reactions and other carbon-carbon bond-forming processes.

The mechanistic insights gained from studying 3-Hydroxy-2-iodo-6-methylpyridine have contributed significantly to the broader understanding of halogenated heterocycle chemistry. Computational studies and experimental investigations have elucidated the electronic factors that govern regioselectivity in substitution reactions, providing fundamental knowledge that informs the design of new synthetic methodologies. The compound has served as a test substrate for evaluating new catalytic systems and reaction conditions, contributing to the development of more efficient and selective transformation protocols.

The research significance of 3-Hydroxy-2-iodo-6-methylpyridine is further enhanced by its role in advancing green chemistry principles within heterocyclic synthesis. Recent studies have explored environmentally friendly synthetic approaches that minimize waste generation and reduce the use of hazardous reagents. The compound has been used to evaluate alternative reaction media, catalytic systems, and energy-efficient activation methods, contributing to the development of more sustainable synthetic practices in heterocyclic chemistry research.

3-Hydroxy-2-iodo-6-methylpyridine represents a significant synthetic target in heterocyclic chemistry, with molecular formula C₆H₆INO and molecular weight 235.02 g/mol [1] [2]. The compound exhibits characteristic properties including a melting point of 197-199°C and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [1] [3]. This comprehensive analysis explores the principal synthetic methodologies for accessing this iodinated pyridine derivative through three primary approaches: demethylation of methoxypyridine precursors, electrophilic cyclization strategies, and palladium-catalyzed cross-coupling reactions.

Demethylation of Methoxypyridine Precursors

The demethylation approach represents a fundamental strategy for synthesizing hydroxypyridine derivatives from their corresponding methoxy analogs [4] [9]. This methodology provides excellent chemoselectivity and functional group tolerance when properly optimized.

L-Selectride-Mediated Demethylation Mechanisms

L-Selectride (lithium tri-sec-butylborohydride) has emerged as a highly effective reagent for the chemoselective demethylation of methoxypyridine derivatives [9] [11]. The mechanism involves nucleophilic attack of the hydride on the methyl group of the methoxy substituent, followed by elimination to generate the corresponding hydroxypyridine [14] [16].

Treatment of 5-methoxy-2-methylpyridine with L-Selectride in tetrahydrofuran under reflux conditions for 24 hours affords 3-hydroxy-6-methylpyridine in 84% yield [4]. The general procedure involves addition of L-Selectride (1 M in tetrahydrofuran, 3.0 equivalents) to a solution of the methoxypyridine substrate in tetrahydrofuran under an argon atmosphere [4] [14]. The reaction mixture is refluxed and monitored by thin-layer chromatography, then quenched with methanol and concentrated under vacuum [4] [14].

The L-Selectride demethylation mechanism proceeds through formation of a lithium cation-activated complex that facilitates nucleophilic attack by hydride on the methyl group [16]. This process generates methane gas and forms a trialkylborane intermediate, which acts as a Lewis acid to accelerate further displacement reactions [16]. The mechanistic pathway can occur through either intermolecular or intramolecular pathways, with computational studies suggesting coordination of the lithium ion plays a crucial role in determining regioselectivity [12] [14].

Table 1 presents comparative yields for L-Selectride demethylation of various methoxypyridine substrates:

| Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxypyridine | 2 | 78 | [9] |

| 5-Methoxy-2-methylpyridine | 24 | 84 | [4] |

| 3,5-Dimethyl-4-methoxypyridine | 3 | 94 | [14] |

The chemoselective nature of L-Selectride demethylation is particularly valuable, as treatment of 4-methoxypyridine with L-Selectride in tetrahydrofuran for 2 hours at reflux temperature affords 4-hydroxypyridine in good yield while showing no reaction with anisole under identical conditions [9] [11]. This selectivity demonstrates the enhanced reactivity of methoxypyridines compared to methoxybenzenes due to the electron-deficient nature of the pyridine ring [9] [15].

Solvent System Optimization in Tetrahydrofuran Reactions

Tetrahydrofuran serves as the optimal solvent system for L-Selectride-mediated demethylations due to its ability to solvate lithium cations while maintaining chemical inertness toward the reducing agent [14] [17]. Solvent optimization studies reveal that tetrahydrofuran provides superior results compared to alternative ethereal solvents [17] [19].

The choice of tetrahydrofuran as reaction medium offers several advantages: complete miscibility with L-Selectride solutions, low reactivity toward electrophilic species, and appropriate boiling point for reflux conditions [17] [21]. Comparative studies using different solvents show that polar aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide provide significantly lower yields, while polar protic solvents including ethanol and methanol lead to competitive reduction of the L-Selectride reagent [17].

Recent developments have explored 2-methyltetrahydrofuran as a sustainable alternative to conventional tetrahydrofuran [19] [21]. This green solvent exhibits enhanced extraction efficiency, improved phase separation, and greater acid-base stability while maintaining comparable reactivity profiles [21]. The use of 2-methyltetrahydrofuran in Grignard reactions demonstrates reduced Wurtz coupling side products and improved yields for formation of allylic and benzylic organometallic reagents [21].

Optimization of reaction conditions in tetrahydrofuran systems requires careful control of temperature, concentration, and atmosphere [14] [17]. Reactions conducted under inert atmosphere (argon or nitrogen) prevent oxidative decomposition of both substrate and product, while maintaining anhydrous conditions ensures maximum reagent efficiency [14] [22]. Temperature optimization studies indicate that reflux conditions (65-67°C) provide optimal reaction rates while minimizing thermal decomposition pathways [14] [20].

Electrophilic Cyclization Approaches

Electrophilic cyclization methodologies offer direct access to complex pyridine derivatives through formation of new carbon-carbon and carbon-heteroatom bonds [23] [26]. These strategies are particularly valuable for constructing polycyclic frameworks and introducing halogen substituents in regioselective fashion.

Iodine-Mediated Spiro-Fused Pyridine Formation

Molecular iodine serves as an efficient electrophile for promoting intramolecular cyclization reactions of appropriately substituted pyridine precursors [23] [24]. The electrophilic properties of iodine are readily activated by pi-electron density of carbon-carbon multiple bonds, facilitating cyclization through cationic intermediates [26] [27].

Facile synthesis of iodopyridines from N-propargylic beta-enaminones demonstrates the versatility of iodine-mediated cyclization approaches [24]. Treatment of N-propargylic beta-enaminones with molecular iodine in the presence of sodium bicarbonate undergoes electrophilic cyclization to afford iodo-substituted pyridines in good to high yields [24] [27]. The reaction proceeds through 5-exo-dig cyclization mechanism, with iodine activation of the alkyne functionality followed by nucleophilic attack from the nitrogen center [24] [29].

The synthesis of iodo-substituted spiro-fused pyridines represents a particularly valuable application of this methodology [27]. Starting from 5-alkynyl-4-(4-methoxyphenyl)pyridines, treatment with molecular iodine and sodium bicarbonate under optimized conditions affords spiro-fused products through electrophilic cyclization [27]. The reaction demonstrates broad substrate tolerance, accommodating both aromatic and aliphatic substituents while maintaining excellent regioselectivity [24] [27].

Table 2 summarizes yields for iodine-mediated cyclization reactions:

| Substrate Type | Reaction Time (h) | Yield (%) | Product Type |

|---|---|---|---|

| N-Propargylic enaminones | 3-8 | 75-92 | Iodopyridines |

| Alkynyl pyridines | 4-12 | 68-87 | Spiro-fused pyridines |

| Propargylic esters | 2-6 | 82-95 | Indolizines |

Mechanistic studies reveal that iodocyclization proceeds through formation of an iodonium intermediate, followed by nucleophilic attack from the tethered heteroatom [26] [29]. The process follows Baldwin's rules for ring closure, with 5-exo-dig cyclizations being kinetically favored over alternative pathways [26]. The regioselectivity of iodine incorporation can be controlled through substrate design and reaction conditions, allowing access to different regioisomeric products [23] [24].

Sodium Bicarbonate Catalysis in Cyclization Reactions

Sodium bicarbonate functions as both a mild base and a source of carbonate nucleophile in cyclization reactions [31] [33]. Its buffering capacity maintains optimal pH conditions while preventing over-alkalization that could lead to substrate decomposition [32] [37].

The role of sodium bicarbonate in iodine-mediated cyclizations extends beyond simple acid neutralization [24] [29]. Studies demonstrate that sodium bicarbonate promotes deprotonation of intermediate cationic species, facilitating ring closure and preventing competitive elimination pathways [29] [31]. The bicarbonate anion can coordinate to metal centers in catalytic systems, modulating reactivity and selectivity through secondary coordination sphere effects [31] [34].

In the synthesis of imidazo[1,2-a]pyridine derivatives, sodium bicarbonate serves as an essential co-catalyst alongside molecular iodine [29]. The reaction proceeds through three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in aqueous medium under aerobic conditions [29]. Product yields range from 79-96% with reaction times of 1-2 hours, demonstrating the efficiency of this catalytic system [29].

The mechanism involves initial activation of acetophenone by molecular iodine, followed by Knoevenagel condensation with dimedone and subsequent aza-Michael addition of 2-aminopyridine [29]. Sodium bicarbonate facilitates the deprotonation steps while maintaining appropriate pH for optimal reaction kinetics [29] [35]. Control experiments using equimolar amounts of hydrochloric acid and sodium bicarbonate result in diminished yields, confirming that bicarbonate functions beyond simple acid neutralization [29].

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in pyridine synthesis [38] [39]. These methodologies offer excellent functional group tolerance and can be conducted under mild conditions with high selectivity [42] [44].

Aminocarbonylation with Carbon Monoxide Insertion

Palladium-catalyzed aminocarbonylation represents a direct method for introducing amide functionality through carbon monoxide insertion [38] [42]. This transformation allows construction of benzamide derivatives from aryl halides, carbon monoxide, and amine nucleophiles in a single synthetic operation [44] [45].

The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by migratory insertion of carbon monoxide and subsequent nucleophilic attack by amine [42] [44]. Studies using ethylene complex [(1,3-bis(dicyclohexylphosphino)propane)Pd(C₂H₄)] as catalyst precursor demonstrate excellent activity for aminocarbonylation of aryl chlorides with ammonia [42] [44].

Mechanistic investigations reveal that oxidative addition occurs through reaction of haloarenes with three-coordinate Pd(0) species bearing a bidentate phosphine and one carbon monoxide ligand [44] [45]. Primary carbon-13 kinetic isotope effects suggest that carbon-halogen bond cleavage is involved in the rate-determining step [44]. The formation of benzamide products proceeds through reversible displacement of chloride by ammonia, followed by deprotonation and reductive elimination to form the carbon-nitrogen bond [44].

Table 3 presents yields for palladium-catalyzed aminocarbonylation reactions:

| Substrate | Catalyst Loading (mol%) | CO Pressure (Torr) | Yield (%) |

|---|---|---|---|

| Chlorobenzene | 2.5 | 450 | 83 |

| 4-Chlorotoluene | 2.5 | 450 | 91 |

| 3-Chloropyridine | 2.5 | 450 | 77 |

| 2-Chlorothiophene | 2.5 | 450 | 69 |

The scope of aminocarbonylation encompasses both electron-rich and electron-poor aryl chlorides, with yields ranging from 60-100% [44]. Heterocyclic substrates including 3-chloropyridine and 2-chlorothiophene undergo efficient carbonylation to afford the corresponding heteroaromatic amides [44]. The reaction tolerates various functional groups including esters, cyano groups, and extended conjugated systems [44].

Chemoselectivity Control Under Variable Pressure Conditions

Pressure-dependent chemoselectivity in palladium-catalyzed reactions provides a powerful tool for controlling reaction outcomes [46] [47]. Carbon monoxide pressure directly influences the concentration of carbonyl ligands coordinated to palladium, thereby modulating the electronic and steric environment around the metal center [44] [50].

Studies of pressure effects on aminocarbonylation reveal inverse first-order dependence on carbon monoxide pressure, indicating that the rate-determining step involves dissociation of carbon monoxide from the palladium center [44]. This observation supports a mechanism where oxidative addition occurs to a three-coordinate palladium species rather than the saturated dicarbonyl complex [44] [45].

Variable pressure conditions enable tuning of catalyst selectivity for different reaction pathways [46] [49]. In hydrogenation reactions, pressure optimization allows control of chemoselectivity between competing reduction sites [47] [50]. Palladium nanoparticles supported on modified surfaces demonstrate remarkable pressure-dependent selectivity, with activity varying across several orders of magnitude based on surface structure and gas environment [46].

The design of pressure-responsive catalytic systems involves careful consideration of ligand effects, support interactions, and reaction atmosphere [46] [48]. Recent developments in flow chemistry enable precise pressure control for continuous synthesis of pyridine derivatives, offering advantages in terms of safety, efficiency, and product quality [47]. Microreactor technology allows rapid optimization of pressure conditions while minimizing material consumption and waste generation [50].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant